6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate
Description
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2,3)17(20)21-11-8-9-13-12-6-4-5-7-14(12)16(19)22-15(13)10-11/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUSVOLPRYKHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate is a synthetic compound that belongs to the class of benzochromenes. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 286.32 g/mol. The compound is characterized by its unique structure which includes a benzochromene core and a pivalate ester functional group.
Antioxidant Activity
Research indicates that compounds related to benzochromenes exhibit significant antioxidant properties. A study conducted on various derivatives showed that these compounds could effectively scavenge free radicals and reduce oxidative stress in cellular models. For instance, a related compound demonstrated an IC50 value of 546.0 ± 13.6 μM in the FRAP assay, indicating strong antioxidant potential compared to standard references like BHT (Butylated Hydroxytoluene) .
Anticancer Properties
Several studies have explored the anticancer potential of benzochromene derivatives. For example, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values ranging from 5.19 to 11.72 µM against breast cancer cell lines (MCF-7), showcasing their potential as anticancer agents .
The proposed mechanism by which these compounds exert their biological effects includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, the phosphatidylinositol 3-kinase (PI3K) pathway has been identified as a target for several benzochromene derivatives. Inhibiting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Data Tables
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Antioxidant (FRAP Assay) | 546.0 ± 13.6 | |
| Cytotoxicity (MCF-7) | 5.19 - 11.72 |
Case Studies
- Antioxidant Efficacy : In a study assessing the antioxidant capacity of various benzochromene derivatives, it was found that those with additional hydroxyl groups exhibited enhanced radical scavenging activity compared to their counterparts without these modifications.
- Cytotoxicity Assessment : A comprehensive evaluation was conducted on a series of synthesized benzochromene analogs against multiple cancer cell lines including MCF-7 and HeLa cells. The results indicated that modifications at the C-3 position significantly increased cytotoxic effects.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Properties
Research indicates that compounds similar to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate exhibit significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases . -
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines, making them candidates for treating chronic inflammatory conditions . -
Anticancer Activity
The compound has demonstrated potential in anticancer research. Its structural analogs have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various models .
Synthetic Organic Chemistry Applications
-
Synthesis of Urolithin Glucuronides
The compound serves as a precursor in the synthesis of urolithin glucuronides, which are metabolites with potential health benefits linked to gut microbiota activity. This application highlights its importance in studying metabolic pathways and bioavailability . -
Regioselective Synthesis
Recent advancements have showcased methods for the regioselective synthesis of derivatives of this compound. These synthetic routes are essential for producing compounds with tailored biological activities for pharmacological studies .
Case Study 1: Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of the compound exhibited significant DPPH radical scavenging activity. The findings suggest that these compounds may protect against oxidative damage in biological systems .
Case Study 2: Anti-inflammatory Mechanisms
Research published in Phytochemistry explored the anti-inflammatory mechanisms of related compounds. The study found that these compounds could inhibit NF-kB activation and reduce COX-2 expression in vitro, indicating their potential therapeutic role in managing inflammation .
Case Study 3: Anticancer Potential
A comprehensive study investigated the anticancer effects of various benzo[c]chromene derivatives. Results indicated that specific modifications to the structure of this compound enhanced its cytotoxicity against breast cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate with three categories of analogs: (1) pivalamide derivatives, (2) hydroxyl-substituted benzo[c]chromenones, and (3) acylated urolithin derivatives.
Pivalamide Derivatives
The compound (13aS)-9-oxo-11,12,13,13a-tetrahydro-9H-benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepin-3-yl pivalamide (7a) shares a pivaloyl group but differs in its heterocyclic core (triazolodiazepine vs. tetrahydrocoumarin). Key distinctions include:
- Synthetic Yield : Compound 7a was synthesized in 65% yield via pivaloylation under mild conditions (0°C, 45 minutes), suggesting comparable reactivity for pivalate/pivalamide formation .
- Physicochemical Properties :
- Melting Point: 213–215°C for 7a (indicative of crystalline stability due to hydrogen bonding from the amide group).
- Spectral Data: IR peaks at 1687 cm⁻¹ (amide C=O stretch) vs. ester C=O (~1740 cm⁻¹ expected for the target pivalate).
- LCMS: m/z 340 [M+H]+ for 7a, which is lighter than the target compound due to differences in core structure .
Hydroxyl-Substituted Benzo[c]chromenones
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (a urolithin analog) and Urolithin B (nonhydrogenated analog) highlight the impact of tetrahydro substitution:
- Metal-Binding Selectivity: The tetrahydro derivative showed altered fluorescence properties compared to Urolithin B, with reduced selectivity for Iron (III) in aqueous solutions. This suggests that hydrogenation of the chromenone ring may disrupt planar conjugation critical for metal coordination .
- Solubility : The tetrahydro group likely enhances hydrophobicity, reducing aqueous solubility compared to hydroxylated analogs.
Acylated Urolithin Derivatives
A series of N-acylated benzo[c]chromenones (e.g., compounds 29, 30, 31) provide insights into substituent effects:
| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| 29 | Acetamide (methoxy) | Not reported | 71 | 8,9-Dimethoxy, acetamide |
| 30 | Propionamide | Not reported | 61 | 8,9-Dimethoxy, propionamide |
| 31 | Butyramide | 287–288 | 61 | 8,9-Dimethoxy, butyramide |
| Target Pivalate | Pivalate ester | Not reported | – | 7,8,9,10-Tetrahydro, pivalate |
- Synthetic Feasibility : Acylation yields for analogs (~60–70%) suggest that pivalate formation is feasible under similar conditions .
Q & A
Q. What are the optimal synthetic routes for 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate, and how can reaction yields be improved?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution (e.g., coupling 6-oxo-benzochromenol derivatives with pivaloyl chloride). Key steps:
- Step 1 : Activation of the hydroxyl group at position 3 of the benzochromenone core using a base (e.g., KCO) to generate a nucleophilic site .
- Step 2 : Reaction with pivaloyl chloride in anhydrous conditions (e.g., dry THF) under nitrogen to prevent hydrolysis .
- Optimization : Use catalysts like Pd(PPh) for coupling reactions (e.g., Suzuki-Miyaura for analogous structures) and monitor via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are critical for verifying the purity and identity of this compound?
- NMR Spectroscopy : H and C NMR to confirm the benzochromenone scaffold and pivalate ester linkage (e.g., carbonyl peaks at ~170 ppm in C NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected [M+H]+: ~385.4 g/mol based on analogous structures) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve) .
Q. How can researchers design initial biological activity assays for this compound?
- In vitro screening : Test against cell lines (e.g., cancer, inflammatory models) using MTT assays. Focus on pathways linked to benzopyran derivatives (e.g., NF-κB or MAPK signaling) .
- Enzyme inhibition : Use fluorogenic substrates to evaluate interactions with esterases or kinases due to the pivalate group’s susceptibility to hydrolysis .
Advanced Research Questions
Q. How can contradictory data in reaction yields or biological activity be systematically resolved?
- Case Example : Low coupling efficiency during pivalate formation.
- Troubleshooting :
Verify anhydrous conditions (e.g., molecular sieves in solvent).
Screen alternative bases (e.g., DBU vs. KCO) to enhance nucleophilicity .
Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .
- Data Validation : Replicate experiments with internal controls (e.g., known active analogs) to rule out batch variability .
Q. What advanced strategies elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .
- Molecular Dynamics (MD) Simulations : Model interactions between the benzochromenone core and putative targets (e.g., COX-2 or estrogen receptors) .
- Metabolomics : LC-MS profiling to track pivalate hydrolysis products and downstream metabolic effects .
Q. How can structural ambiguities (e.g., stereochemistry or tautomerism) be resolved?
- X-ray Crystallography : Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrin) to determine absolute configuration .
- Variable Temperature NMR : Detect tautomeric shifts in the oxo group by analyzing H NMR spectra at 25°C vs. −40°C .
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Parameters | Limitations |
|---|---|---|---|
| HPLC | Quantify purity | Column: C18; Flow rate: 1 mL/min; Detector: UV 254 nm | Requires reference standards |
| TLC | Monitor reaction progress | Mobile phase: EtOAc/hexane (3:7); Visualization: UV 366 nm | Semi-quantitative |
| HRMS | Confirm molecular formula | Resolution: >30,000; Mode: ESI+ | Expensive instrumentation |
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | Evidence |
|---|---|---|
| Low yield in esterification | Use activated pivaloyl chloride (e.g., with DCC/DMAP) | |
| Byproduct formation | Optimize solvent polarity (e.g., switch from THF to DCM) | |
| Hydrolysis of pivalate | Store compound under inert gas (N) at −20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
